2-Methoxybenzenethiol

Catalog No.
S607076
CAS No.
7217-59-6
M.F
C7H8OS
M. Wt
140.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzenethiol

CAS Number

7217-59-6

Product Name

2-Methoxybenzenethiol

IUPAC Name

2-methoxybenzenethiol

Molecular Formula

C7H8OS

Molecular Weight

140.2 g/mol

InChI

InChI=1S/C7H8OS/c1-8-6-4-2-3-5-7(6)9/h2-5,9H,1H3

InChI Key

DSCJETUEDFKYGN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1S

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

2-(Methoxy)benzothiol; 2-Mercaptoanisole; 2-Methoxybenzenethiol; 2-Methoxythiophenol; o-Methoxybenzenethiol; o-Methoxythiophenol

Canonical SMILES

COC1=CC=CC=C1S

Limited Research Availability:

While 2-Methoxybenzenethiol, also known as 2-methoxythiophenol or 2-mercaptoanisole, belongs to the well-studied class of thiophenols, research dedicated specifically to this compound is scarce. The Human Metabolome Database (HMDB) acknowledges this, stating that "very few articles have been published on 2-Methoxybenzenethiol" [].

Potential Research Areas:

Despite the limited dedicated research, the properties of 2-Methoxybenzenethiol offer potential avenues for future scientific exploration. Here are some potential areas of investigation:

  • Material Science: The thiol group (S-H) in 2-Methoxybenzenethiol can potentially form bonds with various functional groups, making it a candidate for self-assembly and the development of novel materials with specific properties [].
  • Biomedical Research: The presence of the methoxy group (OCH3) introduces potential for biological interactions, which could be explored in fields like drug discovery or understanding the metabolism of similar compounds in the human body [].
  • Environmental Science: As an organic compound, 2-Methoxybenzenethiol's environmental fate, potential for biodegradation, and interactions with other environmental components could be investigated [].

2-Methoxybenzenethiol, also known as 2-methoxythiophenol, is an organic compound with the molecular formula C₇H₈OS and a molecular weight of 156.20 g/mol. It consists of a benzene ring substituted with a methoxy group (-OCH₃) and a thiol group (-SH) at the ortho position. This compound appears as a colorless to light yellow liquid with a characteristic odor and has a boiling point of approximately 219 °C and a flash point of 95 °C .

, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions. For instance, it can react with hydrogen peroxide to yield the corresponding sulfonic acid .
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides .
  • Reactions with Fluoroalkenes: It has been shown to react with fluoroalkenes in acetonitrile, forming various products depending on the reaction conditions .

Research indicates that 2-methoxybenzenethiol exhibits biological activities that may have therapeutic implications. It has been studied for its potential antioxidant properties, which could help mitigate oxidative stress in biological systems. Additionally, thiols are known to interact with various biological molecules, potentially influencing cellular signaling pathways .

2-Methoxybenzenethiol can be synthesized through several methods:

  • Nucleophilic Substitution: One common method involves the nucleophilic substitution of 2-methoxychlorobenzene with sodium hydrosulfide (NaHS) or thiourea, leading to the formation of the thiol compound .
  • Reduction of Disulfides: Another approach includes the reduction of disulfides that contain a methoxy group, using reducing agents such as lithium aluminum hydride .

The applications of 2-methoxybenzenethiol are diverse:

  • Chemical Intermediate: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its aromatic properties, it is sometimes used in flavoring and fragrance formulations.
  • Research Tool: Its unique chemical properties make it useful in various research applications, particularly in studies involving thiols and their reactivity .

Studies investigating the interactions of 2-methoxybenzenethiol have focused on its reactivity with electrophiles and its role in biological systems. Its ability to form adducts with reactive species makes it a subject of interest in understanding cellular responses to oxidative stress. Additionally, its interactions with fluoroalkenes have been explored for potential applications in synthetic chemistry .

Several compounds share structural similarities with 2-methoxybenzenethiol. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-MethoxybenzenethiolOrtho position substitutedSimilar reactivity but different steric effects
4-MethoxybenzenethiolPara position substitutedDifferent electronic properties affecting reactivity
BenzenethiolNo methoxy groupLacks methoxy substituent; more reactive thiol

Each of these compounds exhibits distinct chemical behaviors due to differences in their substituents' positions on the benzene ring. For instance, while all are thiols, the presence of the methoxy group significantly influences both their chemical reactivity and biological activity compared to benzenethiol.

Physical Description

Colourless to yellowish liquid; Pungent, onion aroma

XLogP3

2.3

Density

1.137-1.149

UNII

90HAL41673

GHS Hazard Statements

Aggregated GHS information provided by 290 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7217-59-6

Wikipedia

2-methoxythiophenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenethiol, 2-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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